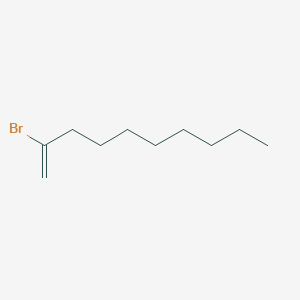

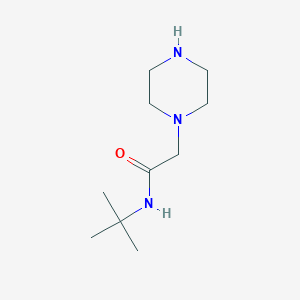

![molecular formula C14H11ClO2 B1271414 2-[3-(3-chlorophenyl)phenyl]acetic Acid CAS No. 669713-83-1](/img/structure/B1271414.png)

2-[3-(3-chlorophenyl)phenyl]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-[3-(3-chlorophenyl)phenyl]acetic acid is a chlorinated aromatic acetic acid derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. These compounds typically exhibit interesting chemical and physical properties due to the presence of halogen atoms and their interactions with aromatic systems.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves condensation reactions or substitution reactions. For instance, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and a chlorinated benzil in boiling acetic acid . Similarly, the carbonylation reaction of dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, indicating a substitution reaction where a chlorine atom is replaced . These methods could potentially be adapted for the synthesis of 2-[3-(3-chlorophenyl)phenyl]acetic acid.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-chloro-3-phenylbenzoic acid was revealed by single crystal XRD, showing the influence of steric interactions and weak interactions involving the carbonyl oxygen atom and the chlorine atom . The molecular structure is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions depending on the substituents and reaction conditions. The reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine in different solvents yields different products, demonstrating the medium effect on the reaction direction . This suggests that the reactivity of 2-[3-(3-chlorophenyl)phenyl]acetic acid could also be influenced by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of chlorine atoms and the overall molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with computational analysis, provide insights into the fundamental frequencies and vibrational patterns of molecules like (2,4,5-Trichlorophenoxy) Acetic acid . Additionally, electronic and optical properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, are important characteristics that can be studied using computational methods . These properties are essential for understanding the behavior of the compound in various environments and potential applications.

Wissenschaftliche Forschungsanwendungen

Dual Enzyme Inhibition and Pharmacological Properties

- Laufer et al. (1994) identified a pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound demonstrated antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal studies, without causing gastrointestinal damage (Laufer et al., 1994).

Synthesis and Chemical Reactions

- Mahdi et al. (2011) explored the Friedel–Crafts acylation reaction of 2-(2-chlorophenyl) acetic acids using microwave heating, leading to higher yields compared to conventional heating methods. The study also found that reactions catalyzed by FeCl3 were less expensive and less toxic, producing pure ketones without the need for chromatographic purification (Mahdi et al., 2011).

Metallo-Pharmaceuticals and Biological Potential

- Tahir et al. (2021) synthesized new Zn(II) carboxylates derived from 2-(3-chlorophenyl) acetic acid and evaluated their biological potential. These compounds showed significant interaction with DNA, CTAB, and demonstrated efficient antileishmanial activity. Molecular docking studies confirmed their partial intercalation with DNA (Tahir et al., 2021).

Structural and Spectroscopic Characterization

- Prayzner et al. (1996) investigated 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which crystallizes as the acetic acid disolvate. The study provided insights into the hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties (Prayzner et al., 1996).

Genotoxicity Evaluation

- Heidemann et al. (1995) evaluated the genotoxic potential of [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) both in vitro and in vivo. The study concluded that ML 3000 did not increase gene mutation frequencies or cause structural chromosomal aberrations, suggesting no genotoxic potential (Heidemann et al., 1995).

Eigenschaften

IUPAC Name |

2-[3-(3-chlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDAOVVUFQOVHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373892 |

Source

|

| Record name | 2-[3-(3-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-chlorophenyl)phenyl]acetic Acid | |

CAS RN |

669713-83-1 |

Source

|

| Record name | 3′-Chloro[1,1′-biphenyl]-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3-chlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)